![molecular formula C22H19N3O3 B1681102 Src 酪氨酸激酶抑制剂 I CAS No. 179248-59-0](/img/structure/B1681102.png)
Src 酪氨酸激酶抑制剂 I
描述
科学研究应用
Src I1 因其对 Src 家族激酶的强效抑制作用而广泛应用于科学研究。其一些应用包括:
生化分析
Biochemical Properties
Src Kinase Inhibitor I interacts with both ATP and peptide-binding sites . It has been reported to have a high potency and selectivity, with IC50 values of 44 and 88 nM for Src and Lck, respectively . The compound also inhibits VEGFR2 and C-fms, with IC50 values of 0.32 and 30 µM, respectively . It plays a critical role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Src Kinase Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent oestrogen resistance in animal models and reduce microgliosis and decrease levels of inflammatory factors .
Molecular Mechanism
The molecular mechanism of Src Kinase Inhibitor I involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a slow inactivation rate compared to other clinically approved covalent kinase inhibitors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Src Kinase Inhibitor I has shown changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Src Kinase Inhibitor I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Src Kinase Inhibitor I is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Src Kinase Inhibitor I is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Src Kinase Inhibitor I and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: Src I1 的合成涉及在特定条件下使 6,7-二甲氧基喹唑啉与 4-苯氧基苯胺反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并且可能需要加热以促进反应 .
工业生产方法: Src I1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及仔细控制反应条件,以确保高产率和纯度。 然后使用高效液相色谱 (HPLC) 等技术对化合物进行纯化,以达到 ≥99% 的纯度 .
化学反应分析
反应类型: Src I1 主要与激酶的 ATP 和肽结合位点发生竞争性抑制反应。 在正常条件下,它通常不会发生氧化、还原或取代反应 .
常用试剂和条件: Src I1 合成中使用的主要试剂包括 6,7-二甲氧基喹唑啉和 4-苯氧基苯胺。 反应条件通常涉及使用 DMSO 作为溶剂,并且可能需要加热以促进反应 .
作用机制
Src I1 通过竞争性抑制 Src 家族激酶的 ATP 和肽结合位点发挥作用。 这种抑制阻止了下游靶标的磷酸化,从而破坏了参与细胞生长、分化和存活的信号通路 . Src I1 的主要分子靶标包括 Src 和 Lck 激酶,其 IC50 值分别为 44 nM 和 88 nM .
相似化合物的比较
Src I1 在对 Src 家族激酶的双位点抑制方面是独一无二的。类似化合物包括:
PP1: 另一种 Src 激酶抑制剂,但具有不同的结合亲和力和选择性特征.
PP2: 类似于 PP1,但具有略微不同的抑制特性.
生物活性
Src kinase inhibitors, particularly Src Kinase Inhibitor I (SKI), have garnered significant attention in the field of cancer research due to their potential therapeutic applications. This article delves into the biological activity of Src Kinase Inhibitor I, highlighting its mechanisms of action, selectivity, and clinical implications based on diverse sources.
Overview of Src Kinase
Src kinases are a family of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Src kinase activity is implicated in numerous cancers, making it a target for therapeutic intervention. Src Kinase Inhibitor I is designed to selectively inhibit these kinases, thus interfering with cancer cell signaling pathways.
Src Kinase Inhibitor I operates primarily by binding to the ATP-binding site of Src kinases, preventing their activation and subsequent downstream signaling. The compound exhibits dual-site inhibition, affecting both ATP and peptide binding sites. This mechanism is critical for its effectiveness in reducing cellular proliferation and inducing apoptosis in cancer cells.
Selectivity Profile
The selectivity of Src Kinase Inhibitor I is notable. For instance, it has been reported to have IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating strong potency against specific Src family members while sparing others, which is essential for minimizing off-target effects .
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that Src Kinase Inhibitor I effectively inhibited T cell receptor-induced activation in T cells, showcasing its potential in modulating immune responses. The inhibitor was found to preferentially affect Lck and FynT kinases over ZAP-70, thus influencing T cell proliferation .
- Animal Models : In diabetic rat models treated with a pan-Src kinase inhibitor (KF-1607), significant improvements in kidney function were observed alongside reductions in inflammation and oxidative stress markers. This suggests that Src inhibition may provide protective effects against diabetic kidney disease .
- Clinical Trials : Clinical evaluations have shown that compounds like bosutinib (a Src/Abl inhibitor) demonstrate efficacy in advanced solid tumors, indicating the potential of Src inhibitors in clinical oncology .
Comparative Data Table
Compound Name | Targeted Kinases | IC50 (nM) | Selectivity |
---|---|---|---|
Src Kinase Inhibitor I | Src, Lck | 44 (Src), 88 (Lck) | High |
KF-1607 | Blk, c-Src, Fyn, Hck, Lck, Lyn | 17.3 (Blk), 0.788 (c-Src), 1.31 (Fyn) | Pan-Src Selective |
Bosutinib | Src/Abl | Varies by cancer type | Moderate |
Implications for Cancer Therapy
The biological activity of Src Kinase Inhibitor I suggests its utility in treating various malignancies characterized by aberrant Src signaling. By inhibiting this pathway, SKI may help to:
- Reduce Tumor Growth : By disrupting critical signaling pathways involved in cell proliferation.
- Modulate Immune Responses : Enhancing T cell activity against tumors by inhibiting negative regulatory pathways.
- Protect Against Organ Damage : As evidenced by studies showing improved kidney function in diabetic models.
属性
IUPAC Name |
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVGXGXHPOEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363056 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179248-59-0 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179248-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。